

Spectroscopic Profile of Lokysterolamine B: A Technical Guide

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Compound of Interest

Compound Name: Lokysterolamine B

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Abstract

Lokysterolamine B is a steroidal alkaloid isolated from the marine sponge *Corticium* sp. First identified alongside its congener Lokysterolamine A, this natural product is of interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the spectroscopic data for **Lokysterolamine B**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of this data are also presented. This document is intended to serve as a key resource for researchers in natural product chemistry, pharmacology, and drug development who are working with or interested in the Lokysterolamine family of compounds.

Introduction

Marine sponges are a prolific source of novel secondary metabolites with diverse chemical structures and significant pharmacological potential. The steroidal alkaloid **Lokysterolamine B** was first isolated from an Indonesian species of the sponge genus *Corticium*.^[1] Structurally, it is the N-acetyl derivative of Lokysterolamine A, which is N,N-dimethyl-4-beta-hydroxy-3-epi-plakinamine A.^[1] The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques, primarily NMR and high-resolution mass spectrometry. This

guide synthesizes the available spectroscopic data for **Lokysterolamine B** to facilitate its identification, characterization, and further investigation.

Spectroscopic Data

The definitive spectroscopic data for **Lokysterolamine B** is detailed in the primary literature. The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and mass spectrometry.

Mass Spectrometry Data

High-resolution mass spectrometry confirms the molecular formula of **Lokysterolamine B** and provides evidence for its elemental composition.

Parameter	Value
Molecular Formula	$\text{C}_{31}\text{H}_{48}\text{N}_2\text{O}_2$
Ionization Mode	HRESIMS
Observed m/z	$[\text{M}+\text{H}]^+$ 481.3794
Calculated m/z	481.3789

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **Lokysterolamine B** provides detailed information about the proton environment within the molecule. All data was recorded in CDCl_3 .

Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
4	3.95	m	4.5
7	5.23	br d	
18-H ₃	0.58	s	
19-H ₃	1.02	s	6.5
21-H ₃	0.90	d	
26-H ₃	1.08	s	
27-H ₃	1.08	s	7.0
2'-H	5.28	t	
N-Ac	2.05	s	

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of **Lokysterolamine B**. All data was recorded in CDCl₃.

Position	Chemical Shift (δ) in ppm
1	37.2
2	29.8
3	59.9
4	67.5
5	48.9
6	29.1
7	119.2
8	139.8
9	49.8
10	35.1
11	21.3
12	39.7
13	43.1
14	55.4
15	24.3
16	28.1
17	56.2
18	12.0
19	19.1
20	36.1
21	18.6
22	34.9
23	25.0

24	123.8
25	131.7
26	25.7
27	17.7
1'	173.2
2'	98.9
3'	49.8
4'	127.9
N-Ac (CH ₃)	23.4
N-Ac (C=O)	169.5

Experimental Protocols

The following protocols describe the general methodologies used for the isolation and spectroscopic analysis of **Lokysterolamine B**.

Isolation and Purification

Lokysterolamine B is co-isolated with Lokysterolamine A from the crude extract of the marine sponge *Corticium* sp. The general workflow involves:

- **Extraction:** The sponge material is typically extracted with a polar solvent such as methanol or a mixture of dichloromethane and methanol.
- **Solvent Partitioning:** The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity.
- **Chromatography:** The resulting fractions are further purified using a combination of chromatographic techniques, including silica gel chromatography, reversed-phase chromatography (C18), and high-performance liquid chromatography (HPLC) to yield pure **Lokysterolamine B**.

Mass Spectrometry

High-resolution mass spectra are acquired to determine the exact mass and molecular formula of the compound.

- **Instrument:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.
- **Ionization Source:** Electrospray ionization (ESI) is a common method for the analysis of polar molecules like steroidal alkaloids.
- **Sample Preparation:** The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or through an LC-MS system.
- **Data Acquisition:** Data is acquired in positive ion mode to observe the protonated molecule $[M+H]^+$.

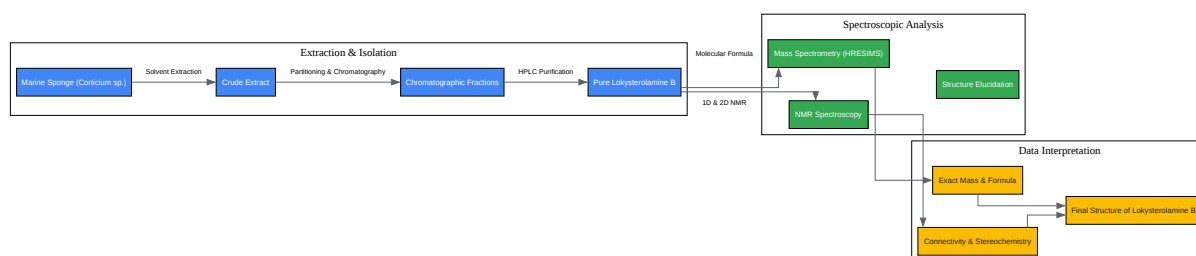
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for the structural elucidation of complex natural products.

- **Spectrometer:** High-field NMR spectrometers (e.g., 400 MHz or higher) are used to ensure adequate signal dispersion.
- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d ($CDCl_3$).
- **1D NMR:** Standard 1H and ^{13}C NMR spectra are acquired.
- **2D NMR:** A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to assign the chemical shifts. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry of the molecule.

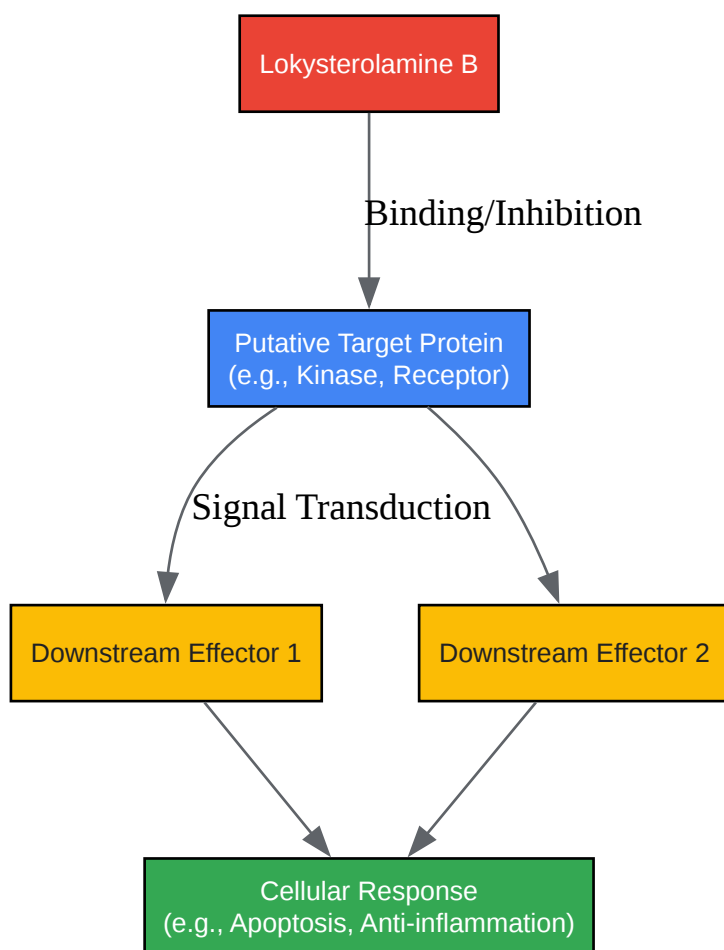
Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel natural product and a hypothetical signaling pathway that could be investigated for compounds like **Lokysterolamine B**.



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Caption: Workflow for the isolation and structural elucidation of **Lokysterolamine B**.



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References

- 1. mdpi.com [mdpi.com]
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